Cas no 1609123-53-6 (tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate)

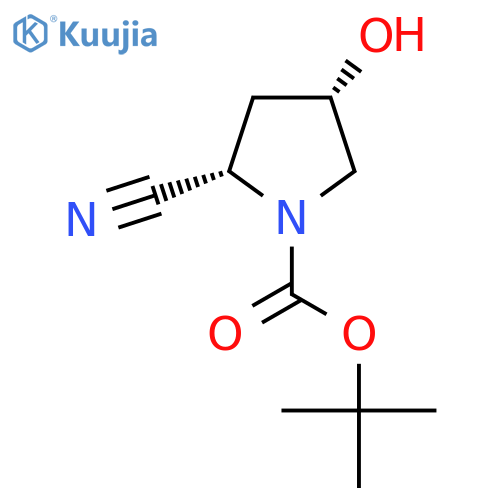

1609123-53-6 structure

商品名:tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

CAS番号:1609123-53-6

MF:C10H16N2O3

メガワット:212.245642662048

MDL:MFCD09863133

CID:4610857

PubChem ID:24903574

tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

- Tert(c)\\butyl (2s,4s)(c)\\2(c)\\cyano(c)\\4(c)\\hydroxypyrrolidine(c)\\1(c)\\carboxylate

- CID 24903574

- Tert(c)\\butyl(2s,4s)(c)\\2(c)\\cyano(c)\\4(c)\\hydroxypyrrolidine(c)\\1(c)\\carboxylate

- BS-43198

- CS-0056055

- P20222

- TERT-BUTYL (2S,4S)-2-CYANO-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE

- 1609123-53-6

- (2S,4S)-1-Boc-2-cyano-4-hydroxy-pyrrolidine

- tertbutyl (2s,4s)2cyano4hydroxypyrrolidine1carboxylate

-

- MDL: MFCD09863133

- インチ: 1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m0/s1

- InChIKey: UNVNZVOSYRUJTH-YUMQZZPRSA-N

- ほほえんだ: O[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C#N)C1

計算された属性

- せいみつぶんしりょう: 212.11609238 g/mol

- どういたいしつりょう: 212.11609238 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 73.6

- ぶんしりょう: 212.25

tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126695-50g |

tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 98% | 50g |

¥20616 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126695-5g |

tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 98% | 5g |

¥3588 | 2023-04-15 | |

| Chemenu | CM535742-5g |

tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 95%+ | 5g |

$278 | 2023-01-02 | |

| Bestfluorodrug | YFC00115-5.0g |

tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 97% | 5.0g |

¥2040 | 2023-01-04 | |

| Chemenu | CM535742-25g |

tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 95%+ | 25g |

$931 | 2023-01-02 | |

| Bestfluorodrug | YFC00115-1.0g |

tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 97% | 1.0g |

¥660 | 2023-01-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126695-100g |

tert-Butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 98% | 100g |

¥31277 | 2023-04-15 | |

| Bestfluorodrug | YFC00115-10g |

tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 97% | 10g |

¥3300 | 2023-09-19 | |

| Ambeed | A979774-25g |

Tert‐butyl (2s,4s)‐2‐cyano‐4‐hydroxypyrrolidine‐1‐carboxylate |

1609123-53-6 | 97% | 25g |

$1101.0 | 2024-04-23 | |

| Bestfluorodrug | YFC00115-1g |

tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

1609123-53-6 | 97% | 1g |

¥660 | 2023-09-19 |

tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1609123-53-6 (tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1609123-53-6)tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):240.0/496.0/991.0